molecular formula C17H20N5O9P B12929092 8-(4-Methoxyphenyl)guanosine 5'-(dihydrogen phosphate) CAS No. 920984-11-8

8-(4-Methoxyphenyl)guanosine 5'-(dihydrogen phosphate)

Cat. No.: B12929092
CAS No.: 920984-11-8
M. Wt: 469.3 g/mol
InChI Key: LJYZWJCPQQQBQI-UBEDBUPSSA-N
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Description

The compound ((2R,3S,4R,5R)-5-(2-Amino-8-(4-methoxyphenyl)-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic molecule. It is characterized by its unique structure, which includes a purine base attached to a sugar moiety and a phosphate group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S,4R,5R)-5-(2-Amino-8-(4-methoxyphenyl)-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps. The process begins with the preparation of the purine base, followed by the attachment of the sugar moiety and the subsequent phosphorylation.

    Preparation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple aromatic compounds. The key steps include nitration, reduction, and cyclization to form the purine ring system.

    Attachment of the Sugar Moiety: The sugar moiety, typically a ribose or deoxyribose, is attached to the purine base through a glycosidic bond. This step often requires the use of protecting groups to ensure selective reactions.

    Phosphorylation: The final step involves the introduction of the phosphate group. This can be achieved using phosphorylating agents such as phosphoric acid or its derivatives under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. Purification techniques such as chromatography and crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound ((2R,3S,4R,5R)-5-(2-Amino-8-(4-methoxyphenyl)-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially leading to new derivatives with unique properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. This is useful for creating analogs with different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce more reduced forms. Substitution reactions can lead to a variety of analogs with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar molecules and for developing new synthetic methodologies.

Biology

In biology, the compound is of interest due to its potential role in cellular processes. It may interact with enzymes and other biomolecules, influencing various biochemical pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. It may exhibit antiviral, anticancer, or other pharmacological activities, making it a candidate for drug development.

Industry

In industry, the compound can be used as a precursor for the synthesis of more complex molecules. It may also find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which ((2R,3S,4R,5R)-5-(2-Amino-8-(4-methoxyphenyl)-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. The specific pathways involved depend on the biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    Adenosine Triphosphate (ATP): A key energy carrier in cells, ATP shares structural similarities with the compound, including the presence of a purine base and phosphate groups.

    Nicotinamide Adenine Dinucleotide (NAD): Another important molecule in cellular metabolism, NAD also contains a purine base and is involved in redox reactions.

    Cyclic Adenosine Monophosphate (cAMP): A signaling molecule, cAMP has a similar purine base and plays a role in various cellular processes.

Uniqueness

The uniqueness of ((2R,3S,4R,5R)-5-(2-Amino-8-(4-methoxyphenyl)-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate lies in its specific structure and the presence of the methoxyphenyl group. This structural feature may confer unique biological activities and reactivity compared to other similar compounds.

Properties

CAS No.

920984-11-8

Molecular Formula

C17H20N5O9P

Molecular Weight

469.3 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-[2-amino-8-(4-methoxyphenyl)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C17H20N5O9P/c1-29-8-4-2-7(3-5-8)13-19-10-14(20-17(18)21-15(10)25)22(13)16-12(24)11(23)9(31-16)6-30-32(26,27)28/h2-5,9,11-12,16,23-24H,6H2,1H3,(H2,26,27,28)(H3,18,20,21,25)/t9-,11-,12-,16-/m1/s1

InChI Key

LJYZWJCPQQQBQI-UBEDBUPSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O)N=C(NC3=O)N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(N2C4C(C(C(O4)COP(=O)(O)O)O)O)N=C(NC3=O)N

Origin of Product

United States

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